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molecular formula C13H19NO B8762289 (1-(2,6-Dimethylphenyl)pyrrolidin-3-yl)methanol

(1-(2,6-Dimethylphenyl)pyrrolidin-3-yl)methanol

Cat. No. B8762289
M. Wt: 205.30 g/mol
InChI Key: MUAYQLXKUSCRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629102B2

Procedure details

To a solution of 2-bromo-1,3-dimethylbenzene (500 mg), pyrrolidine-3-yl methanol hydrochloride (409 mg), bis(dibenzylideneacetone) palladium (155 mg), and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos; 222 mg) in tetrahydrofuran (5 mL), molecular sieves 4A (powder; 410 mg) were added. To the mixed solution, a solution (8.9 mL) of 1.0 M lithium hexamethyldisilazide in tetrahydrofuran was added, and the resultant reaction mixture was heated and refluxed for 2.5 hours. To the reaction solution, saturated sodium bicarbonate water and ethyl acetate were added, and the resultant reaction mixture was extracted with ethyl acetate. The organic phase was washed with a saturated saline and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure, followed by purifying the resultant residue by silica gel column chromatography (eluate; n-hexane:ethyl acetate=100:0 to 75:25), and from the resultant, the solvent was distilled off under reduced pressure to obtain the subject compound (154 mg) as a yellow oily substance.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
409 mg
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
155 mg
Type
catalyst
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].Cl.[NH:11]1[CH2:15][CH2:14][CH:13]([CH2:16][OH:17])[CH2:12]1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].O.C(=O)(O)[O-].[Na+]>O1CCCC1.[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(OCC)(=O)C>[CH3:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[N:11]1[CH2:15][CH2:14][CH:13]([CH2:16][OH:17])[CH2:12]1 |f:1.2,4.5,6.7.8,10.11.12|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1C)C
Name
Quantity
409 mg
Type
reactant
Smiles
Cl.N1CC(CC1)CO
Name
Quantity
222 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
4A
Quantity
410 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
155 mg
Type
catalyst
Smiles
[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
From the organic phase, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
by purifying the resultant residue by silica gel column chromatography (eluate; n-hexane:ethyl acetate=100:0 to 75:25)
DISTILLATION
Type
DISTILLATION
Details
from the resultant, the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)N1CC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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